N-(2-phenoxyethyl)urea
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Overview
Description
N-(2-phenoxyethyl)urea is an organic compound with the molecular formula C9H12N2O2. It is a derivative of urea, where one of the nitrogen atoms is substituted with a 2-phenoxyethyl group. This compound is of interest due to its diverse chemical and biological properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-phenoxyethyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields with high chemical purity. The reaction conditions involve mixing the amine with potassium isocyanate in water and allowing the reaction to proceed at room temperature.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. this method is not environmentally friendly or safe, but it is still widely used due to its efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the phenoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction may produce phenoxyethylamines.
Scientific Research Applications
N-(2-phenoxyethyl)urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-phenylurea
- N-methylurea
- N-ethylurea
Comparison
N-(2-phenoxyethyl)urea is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties. Compared to N-phenylurea, it has enhanced hydrophobic interactions due to the phenoxy group. Compared to N-methylurea and N-ethylurea, it has a larger and more complex structure, leading to different reactivity and applications.
Properties
CAS No. |
116836-31-8 |
---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2g/mol |
IUPAC Name |
2-phenoxyethylurea |
InChI |
InChI=1S/C9H12N2O2/c10-9(12)11-6-7-13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12) |
InChI Key |
MLKMNEMDFNGPBH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCNC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)N |
Origin of Product |
United States |
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